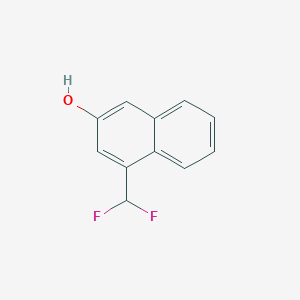

4-(Difluoromethyl)naphthalen-2-ol

Description

4-(Difluoromethyl)naphthalen-2-ol is a naphthol derivative featuring a difluoromethyl (-CF₂H) substituent at the 4-position of the naphthalene ring. The hydroxyl group at the 2-position and the electron-withdrawing difluoromethyl group synergistically influence its physicochemical properties, including acidity, solubility, and reactivity. This compound’s unique structure positions it as a candidate for pharmaceutical and material science applications, warranting comparison with structurally related naphthalenol derivatives.

Properties

IUPAC Name |

4-(difluoromethyl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O/c12-11(13)10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJUFSZUQMYRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261624-43-4 | |

| Record name | 4-(difluoromethyl)naphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthalen-2-ol using difluoromethylating agents such as ClCF2H (chlorodifluoromethane) in the presence of a base like NaOH (sodium hydroxide) in a two-phase system consisting of dichloromethane (DCM) and water .

Industrial Production Methods: Industrial production of 4-(Difluoromethyl)naphthalen-2-ol may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)naphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-(difluoromethyl)naphthalen-2-one.

Reduction: Formation of 4-(methyl)naphthalen-2-ol.

Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Difluoromethyl)naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)naphthalen-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the difluoromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Acidity and Reactivity

- 4-(Difluoromethyl)naphthalen-2-ol : The difluoromethyl group’s electron-withdrawing nature increases the hydroxyl group’s acidity (pKa ~8–9 estimated), comparable to other fluorinated aromatics. This contrasts with electron-donating substituents (e.g., -OCH₃, -N(CH₃)₂), which lower acidity .

- 3-{5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-ol (OX5): The dimethylamino group is strongly electron-donating, reducing acidity (pKa ~10–11) and enhancing π-π stacking interactions in cytotoxic applications .

Substituent Position and Steric Effects

- 4-Amino-2-methylnaphthalen-1-ol (FDB010869): The 1-hydroxyl and 4-amino groups create distinct electronic and steric profiles, favoring different binding modes in biological targets .

Cytotoxic Activity

Substituents significantly influence cytotoxic potency:

The difluoromethyl group’s electron-withdrawing nature may reduce cytotoxic efficacy compared to electron-donating groups in OX5 and OX7, suggesting target-dependent optimization is critical.

Nonlinear Optical (NLO) Properties

Biological Activity

4-(Difluoromethyl)naphthalen-2-ol is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene core substituted with a difluoromethyl group and a hydroxyl group. The presence of the difluoromethyl moiety enhances the compound's metabolic stability and bioavailability, making it a candidate for pharmacological studies.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. Its unique structure allows it to influence biological processes, particularly in cancer treatment.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound exhibits promising inhibition against specific kinases implicated in cancer progression, suggesting a competitive inhibition mechanism .

- Cell Cycle Arrest : Studies have shown that it can induce apoptosis in cancer cell lines, such as MDA-MB-231, by arresting the cell cycle .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. The difluoromethyl group plays a crucial role in enhancing the compound's stability and interaction profiles compared to its analogs.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Methylthio)naphthalen-2-ol | Contains methylthio instead of difluoromethyl | Less stability compared to difluoromethyl variant |

| 4-(Chlorophenyl)naphthalen-2-ol | Chlorophenyl group instead of difluoromethyl | Different electronic properties affecting reactivity |

1. Study on Enzyme Interaction

A recent study demonstrated that this compound shows significant inhibition against certain kinases involved in cancer progression. The enzyme assays indicated a competitive inhibition mechanism, with significant inhibition observed at low micromolar concentrations .

2. In Vivo Efficacy

Animal model studies have suggested that this compound can reduce tumor size when administered at specific dosages. For instance, treatment with this compound resulted in notable tumor suppression in 4T1 tumor-bearing mice .

3. Toxicological Assessment

Toxicity evaluations indicate that while the compound shows efficacy against cancer cells, it maintains a favorable safety profile in normal cells. This characteristic makes it a viable candidate for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.